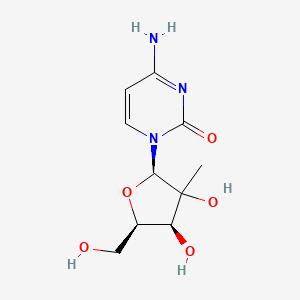
1-(2,3-Dideoxy-|A-D-erythro-hexo pyranosyl)cytosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Dideoxy-|A-D-erythro-hexo pyranosyl)cytosine is an organic compound with significant applications in life sciences research. It is a nucleoside analog, which means it mimics the structure of naturally occurring nucleosides. This compound is particularly useful in studies related to DNA synthesis and repair, as well as in the development of antiviral and anticancer therapies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dideoxy-|A-D-erythro-hexo pyranosyl)cytosine typically involves the following steps:
Starting Material: The synthesis begins with a suitable sugar derivative, such as a protected hexose.
Deoxygenation: The 2,3 positions on the sugar are deoxygenated using reagents like tributyltin hydride and a radical initiator.
Glycosylation: The deoxygenated sugar is then glycosylated with a cytosine base under acidic conditions to form the desired nucleoside analog
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, solvent, and reaction time.
Purification: Using techniques like crystallization, chromatography, and recrystallization to obtain the pure compound
化学反应分析
1-(2,3-Dideoxy-|A-D-erythro-hexo pyranosyl)cytosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: Reduction reactions can convert it back to its original form or other reduced derivatives using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule
科学研究应用
1-(2,3-Dideoxy-|A-D-erythro-hexo pyranosyl)cytosine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development
作用机制
The mechanism of action of 1-(2,3-Dideoxy-|A-D-erythro-hexo pyranosyl)cytosine involves its incorporation into DNA during replication. Once incorporated, it inhibits further DNA synthesis, leading to the termination of the DNA chain. This property makes it effective in stopping the proliferation of cancer cells and viruses. The compound targets DNA polymerases and other enzymes involved in DNA replication .
相似化合物的比较
1-(2,3-Dideoxy-|A-D-erythro-hexo pyranosyl)cytosine is unique compared to other nucleoside analogs due to its specific deoxygenation at the 2,3 positions. Similar compounds include:
2’,3’-Dideoxycytidine: Another nucleoside analog used in antiviral therapies.
2’,3’-Didehydro-2’,3’-dideoxythymidine: Known for its use in HIV treatment.
2’,3’-Dideoxyadenosine: Studied for its potential in cancer therapy
属性
分子式 |
C10H15N3O5 |
|---|---|
分子量 |
257.24 g/mol |
IUPAC 名称 |
4-amino-1-[(2R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O5/c1-10(17)7(15)5(4-14)18-8(10)13-3-2-6(11)12-9(13)16/h2-3,5,7-8,14-15,17H,4H2,1H3,(H2,11,12,16)/t5-,7+,8-,10?/m1/s1 |
InChI 键 |
PPUDLEUZKVJXSZ-PELMPBBBSA-N |
手性 SMILES |
CC1([C@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O)O |
规范 SMILES |
CC1(C(C(OC1N2C=CC(=NC2=O)N)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


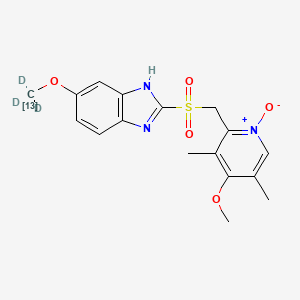
![N3-[3-(tert-Butoxycarbonyl)amino]propyluridine](/img/structure/B12392015.png)
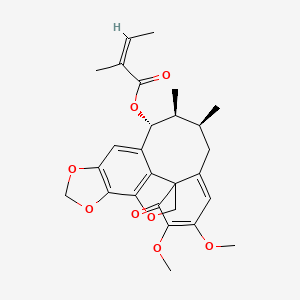
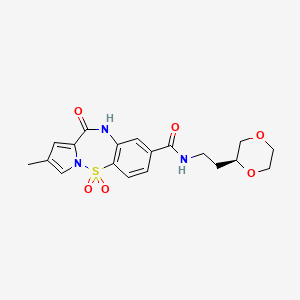
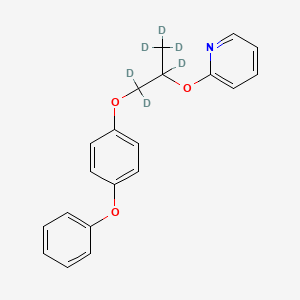
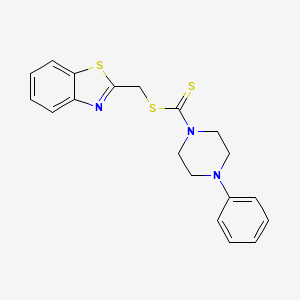
![2-[2-(2-morpholin-4-ylethoxy)phenyl]-N-(1,3-thiazol-2-yl)-1H-benzimidazole-4-carboxamide](/img/structure/B12392044.png)
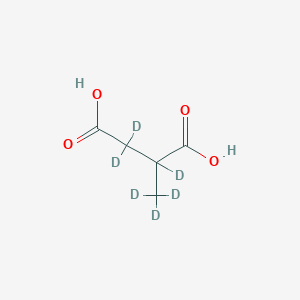
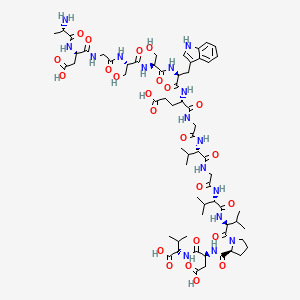
![(1R,2R,3R,9S,10R,17S)-3-(2,4-dihydroxyphenyl)-2,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),12,14-pentaene-5,13,15-triol](/img/structure/B12392064.png)

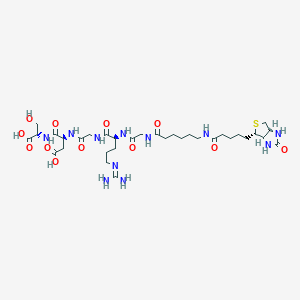
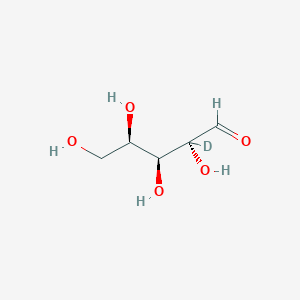
![(3R,4S)-1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-3-fluoro-4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidine](/img/structure/B12392093.png)
